![molecular formula C20H28N4O3 B5540050 N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)
N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide is a compound that falls under the broad category of acetamide derivatives. These compounds are known for their diverse chemical and physical properties and have been studied extensively in medicinal chemistry for their potential biological activities.
Synthesis Analysis
Synthesis of similar compounds involves complex chemical processes. For example, in the synthesis of related compounds like N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, the process includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to create various derivatives (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide and similar compounds often includes complex ring structures and functional groups. For instance, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide features twisted planes between different units of the molecule, as well as interactions like hydrogen bonding that contribute to its stability (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds like N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide may participate in various chemical reactions, such as methylenation, which involves the coupling of sp3- and sp2-hybridized carbons. An example of such a reaction is seen in the methylenation of imidazo[1,2-a]pyridines (Kaswan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are crucial in determining their applicability in various fields. For instance, compounds similar to N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide have been studied for their solubility and bioavailability (Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Preclinical Pharmacology and Pharmacokinetics
One study explored the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, highlighting its potential application in clinical trials for major depressive disorder due to its high-binding affinity and efficacy demonstrated in the forced swim test. This research underlines the importance of receptor occupancy-based dose selection in developing treatments for neurological conditions (Garner et al., 2015).
Metabolic Studies
Another study identified 4-methylspinaceamine, a Pictet-Spengler condensation reaction product of histamine with acetaldehyde, in fermented foods, and its metabolite in human urine. This discovery provides insights into the metabolic pathways and potential health implications of dietary components, offering a basis for future nutritional and toxicological research (Ohya, 2006).
Drug Metabolism and Excretion
Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans, contributes to the understanding of drug metabolism and safety pharmacology. This study provides valuable information for the development of insomnia treatments, illustrating the complex interactions and metabolic pathways involved in drug clearance (Renzulli et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-23-11-8-21-20(23)16-6-9-24(10-7-16)14-19(25)22-13-15-4-5-17(26-2)18(12-15)27-3/h4-5,8,11-12,16H,6-7,9-10,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBALBDXLOCTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.